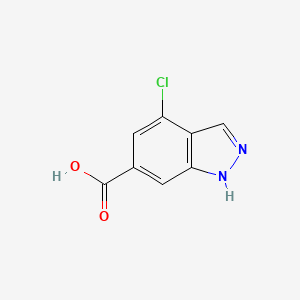

4-chloro-1H-indazole-6-carboxylic acid

Vue d'ensemble

Description

“4-chloro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The IUPAC name for this compound is this compound . The compound is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, can involve various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClN2O2/c9-6-1-4 (8 (12)13)2-7-5 (6)3-10-11-7/h1-3H, (H,10,11) (H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound is stored in a sealed, dry environment at a temperature between 2-8°C .

Applications De Recherche Scientifique

Antispermatogenic Activity

4-Chloro-1H-indazole-6-carboxylic acid and its derivatives show promising results in the field of reproductive health. For instance, some derivatives exhibited potent antispermatogenic activity, influencing testicular weight and spermatogenesis inhibition (Corsi & Palazzo, 1976).

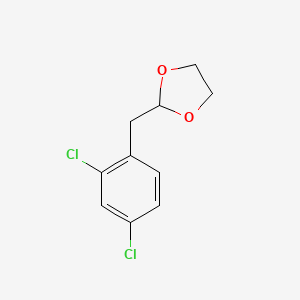

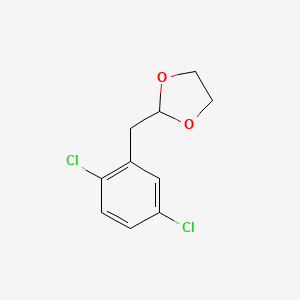

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been studied to understand their physical and chemical properties better. This analysis helps in enhancing the understanding of these compounds for various applications (Hu Yong-zhou, 2008).

Chemical Synthesis and Characterization

Various studies focus on the synthesis and characterization of indazole derivatives. These studies provide valuable insights into the structural and chemical aspects of these compounds, paving the way for their application in different scientific fields (Fátima C Teixeira et al., 2006).

Enthalpy of Formation Studies

The study of the enthalpy of formation for indazoles, including 1H-indazole-6-carboxylic acid, contributes significantly to understanding the energetic and thermodynamic aspects of these compounds. Such studies are crucial for developing applications in various scientific domains (E. Orozco-Guareño et al., 2019).

Development of Male Contraceptives

Indazole carboxylic acids have been investigated for their potential use in male contraception. Their mechanism involves affecting the Sertoli-germ cell adherens junctions in the testis, leading to germ cell loss from the seminiferous epithelium. This research opens new avenues in contraceptive technology (Cheng et al., 2002).

Gas Sorption Studies

In the realm of material science, this compound derivatives have been utilized in the synthesis of porous coordination polymers. These polymers exhibit selective and hysteretic sorption of gases like CO₂, which is significant for environmental and industrial applications (C. Hawes et al., 2012).

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of indazole carboxylic acids has been explored for various potential applications, including their biological significance in antibacterial and antifungal activities (Ameya Chavan & N. Pai, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-1H-indazole-6-carboxylic acid are likely to be kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell signaling and are often implicated in diseases such as cancer .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the function of these kinases, potentially altering cell signaling pathways and affecting cellular processes such as cell growth and division .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its kinase targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, potentially leading to cell death . Similarly, the modulation of SGK could affect a variety of cellular processes, including cell survival, proliferation, and migration .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. For example, the inhibition of CHK1 and CHK2 kinases could lead to cell cycle disruption and cell death, potentially providing a therapeutic effect in cancer treatment .

Analyse Biochimique

Biochemical Properties

4-chloro-1H-indazole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth. Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which leads to the disruption of cell signaling pathways. This compound can bind to the active site of these enzymes, preventing them from phosphorylating their substrates. This inhibition can result in the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, it can induce toxic effects, such as liver and kidney damage. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to changes in the levels of metabolites and affect the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its ability to reach its target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Propriétés

IUPAC Name |

4-chloro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGEYGRTLYTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646394 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-25-1 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.